Lipophilicity and Polarity Differentiation from the Isobutyl Analog
The target compound, 1-butyl-1,3-benzodiazole-5-carboxylic acid, exhibits a quantifiably different lipophilicity and polar surface area compared to its closely related isobutyl analog (1-isobutyl-1H-benzo[d]imidazole-5-carboxylic acid, CAS 1036468-82-2) [1]. The computed XLogP3 value for the target compound is 2.1 , whereas the isobutyl analog has an XLogP3 of 2.2 [1]. The topological polar surface area (TPSA) for the target compound is 55.1 Ų , compared to 55.1 Ų for the isobutyl analog [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid (XLogP3 = 2.2) |
| Quantified Difference | Δ = -0.1 log units |
| Conditions | Computed value based on PubChem data |
Why This Matters
This 0.1 log unit difference in lipophilicity can influence membrane permeability and non-specific binding, making the target compound a more polar alternative for optimizing pharmacokinetic properties.
- [1] PubChem. (n.d.). 1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Isobutyl-1H-benzo_d_imidazole-5-carboxylic-acid View Source
